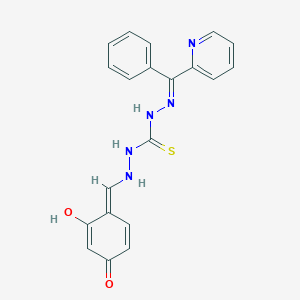
2-Amino-3-méthoxypyridine
Vue d'ensemble
Description
2-Amino-3-methoxypyridine (2-AMP) is an organic compound belonging to the pyridine family of compounds. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. 2-AMP has also been used in the synthesis of a variety of heterocyclic compounds, such as pyrrolidines, piperazines, and imidazoles. Additionally, 2-AMP has been used as a starting material in the synthesis of a variety of bioactive compounds, such as antibiotics, antifungals, and antivirals.
Applications De Recherche Scientifique
Recherche en protéomique
2-Amino-3-méthoxypyridine est un produit spécialisé utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'analyse de la structure des protéines, dans l'étude des interactions protéine-protéine ou dans l'identification de biomarqueurs de maladies.
Synthèse organique
This compound est utilisé comme réactif en synthèse organique. La synthèse organique est une méthode de préparation de composés organiques. C'est une science basée sur un ensemble de principes et de concepts qui régissent la conception de voies de synthèse. Ce composé pourrait être utilisé pour synthétiser une variété de molécules organiques complexes pour une utilisation dans les produits pharmaceutiques, les produits agrochimiques ou la science des matériaux.
Applications pharmaceutiques
This compound peut être utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques . De nombreux médicaments sont des molécules organiques complexes, et ce composé pourrait être un élément constitutif clé dans la synthèse de ces médicaments.
Applications agrochimiques
Semblable à son utilisation dans les produits pharmaceutiques, this compound peut également être utilisé dans la synthèse de produits agrochimiques . Ceux-ci pourraient inclure des pesticides, des herbicides ou des engrais. Les propriétés uniques de ce composé pourraient permettre la synthèse de produits agrochimiques plus efficaces ou respectueux de l'environnement.
Domaine des colorants
This compound peut être utilisé dans le domaine des colorants . Il pourrait être utilisé dans la synthèse de colorants ou de pigments. Ceux-ci pourraient être utilisés dans une variété d'applications, des textiles aux encres d'impression.
Safety and Hazards
Mécanisme D'action
Target of Action
2-Amino-3-methoxypyridine is a versatile compound used in organic synthesis and pharmaceutical chemistry . . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of reaction it’s involved in or the specific derivative being synthesized .
Mode of Action
The mode of action of 2-Amino-3-methoxypyridine largely depends on its role in the specific chemical reaction or synthesis process. In general, the amino group on the pyridine ring can undergo various transformations, such as diazotization, which can then lead to further derivatization . Additionally, under appropriate halogenation conditions, a halogen atom can be introduced at the 4-position of the pyridine ring .
Biochemical Pathways
For instance, nicotinamide adenine dinucleotide (NAD), a key molecule in cellular respiration and energy production, is a derivative of pyridine .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is considered to be bbb permeant . The lipophilicity of the compound, which can influence its absorption and distribution, is reported to have a LogP value of 1.21 .
Result of Action
The molecular and cellular effects of 2-Amino-3-methoxypyridine are largely dependent on the specific context of its use. As a versatile compound in organic synthesis, its effects can vary widely depending on the specific reactions it’s involved in and the products formed .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a strong basic nature, which may influence its interactions with other biomolecules .
Cellular Effects
Related compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds were tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Molecular Mechanism
It is known that the amino group on the pyridine ring can undergo various transformations, such as diazotization and subsequent derivatization or reduction to hydrazine compounds
Temporal Effects in Laboratory Settings
The compound is known to be stable and soluble in methanol .
Propriétés
IUPAC Name |
3-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAYRVKSWGSQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432773 | |
| Record name | 2-AMINO-3-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10201-71-5 | |
| Record name | 2-AMINO-3-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the excited-state double-proton transfer (ESDPT) in 2-amino-3-methoxypyridine?
A1: ESDPT is a fundamental chemical process with implications in various fields, including photochemistry, photobiology, and materials science. Understanding the ESDPT mechanism in 2-amino-3-methoxypyridine can provide insights into its photochemical properties and potential applications in areas like fluorescent probes and molecular switches.
Q2: How does the interaction between 2-amino-3-methoxypyridine and acetic acid facilitate the ESDPT process?
A: According to the research using density functional theory (DFT) calculations [], 2-amino-3-methoxypyridine forms a complex with acetic acid via two distinct intermolecular hydrogen bonds. Upon photoexcitation, these hydrogen bonds strengthen, creating a favorable environment for the transfer of both protons. This stepwise transfer mechanism was revealed through potential energy curve scans along the proton transfer coordinate [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)